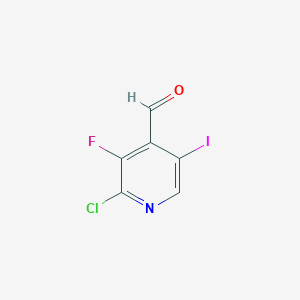

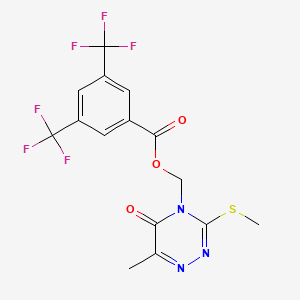

![molecular formula C7H6BrCl2N3 B2474444 5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride CAS No. 2413867-63-5](/img/structure/B2474444.png)

5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride” is a chemical compound with the molecular formula C6H6BrCl2N . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 242.93 .

Synthesis Analysis

The synthesis of pyridine derivatives, such as “5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride”, often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The InChI code for “5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride” is 1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride” is a solid substance with a molecular weight of 242.93 . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Corrosion Inhibition

5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride derivatives have shown significant potential in corrosion inhibition. Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives for their ability to inhibit mild steel corrosion in acidic environments. Their study revealed high inhibition performance, with derivatives acting as mixed-type inhibitors supported by Density Functional Theory (DFT) and molecular dynamic simulations (Saady et al., 2021).

Antimicrobial and Anticancer Activities

Research has also been conducted on the synthesis of imidazo[4,5-b]pyridine derivatives for their potential as antimicrobial and anticancer agents. Shelke et al. (2017) described microwave-assisted and conventional methods to synthesize new derivatives, which exhibited significant antibacterial, antifungal, and anticancer activities (Shelke et al., 2017).

Antituberculotic Activity

Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid with suspected antituberculotic activity. Their study involved preparing various derivatives and testing some for their potential in treating tuberculosis (Bukowski & Janowiec, 1996).

Synthesis of Novel Derivatives

Significant research has been focused on synthesizing novel imidazo[4,5-b]pyridine derivatives for various applications. Wang et al. (2016) detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one, an important intermediate for many biologically active compounds (Wang et al., 2016).

Vicarious Nucleophilic Substitution of Hydrogen

Vanelle et al. (2004) reported the preparation of a new imidazo[4,5-b]pyridin-5-one via a vicarious nucleophilic substitution of hydrogen. This method signifies a novel approach in the synthesis of imidazo[4,5-b]pyridine derivatives (Vanelle et al., 2004).

Safety and Hazards

“5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride” is classified as a dangerous substance . It has a GHS05 pictogram, indicating that it is corrosive . The compound has several hazard statements, including H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye/face protection, and seeking medical advice in case of exposure .

Future Directions

The future directions for the study and application of “5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. This could lead to the development of new methods for the synthesis of pyridine derivatives, the discovery of new reactions involving these compounds, and the identification of new biological targets for these compounds .

Mechanism of Action

Target of Action

This compound is a type of bis-halogenated heterocycle , which are known to be useful precursors for the selective synthesis of functionalized pharmaceutical molecules . .

Mode of Action

The mode of action of EN300-26623722 involves two sequential aminations . The chloromethyl moiety reacts first via a traditional nucleophilic substitution, while the remaining active chlorine reacts afterwards in SNAr substitution (uncatalyzed) or Buchwald–Hartwig amination (Pd-catalyzed) . This dual reactivity allows for the selective synthesis of functionalized pharmaceutical molecules .

Pharmacokinetics

It has a high GI absorption and is BBB permeant . . These properties suggest that EN300-26623722 could have good bioavailability, but further studies are needed to confirm this.

Result of Action

As a bis-halogenated heterocycle, it is likely involved in the synthesis of functionalized pharmaceutical molecules , but the specific effects would depend on the targets and pathways it interacts with.

properties

IUPAC Name |

5-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3.ClH/c8-5-2-1-4-7(11-5)12-6(3-9)10-4;/h1-2H,3H2,(H,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOPQYOIYDHDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=N2)CCl)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-[3,3'-bipyrazol]-1-yl)-4-oxobutanoic acid](/img/structure/B2474363.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2474364.png)

![8-Chlorotetrazolo[1,5-A]pyrazine](/img/structure/B2474365.png)

![4-chloro-2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2474367.png)

![3-(2-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2474369.png)

![(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2474372.png)

![4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2474375.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2474381.png)